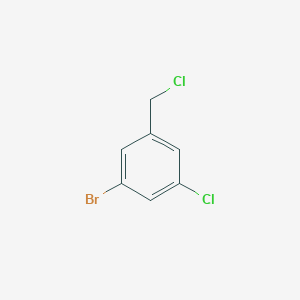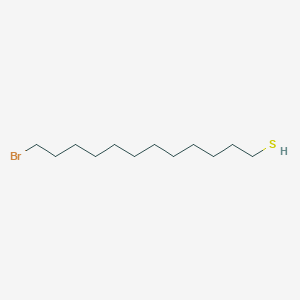
12-Bromo-1-dodecanethiol
Übersicht
Beschreibung
Synthesis Analysis
12-Br-1-DT is synthesized through a variety of methods, including the use of bromine, a halogen element, and a variety of organic compounds. A study by Rharmili et al. provides a detailed synthesis process, where the 12-bromo-dodecyl chain adopts an all-trans conformation apart from the gauche terminal C—C—C—Br fragment .
Molecular Structure Analysis
The molecular formula of 12-Bromo-1-dodecanethiol is C12H25BrS . The structure of the compound includes a 12-carbon chain with a bromine atom attached to one end and a thiol group (-SH) attached to the other .
Chemical Reactions Analysis
12-Bromo-1-dodecanethiol is used in various scientific applications, including the study of biochemical and physiological effects, and its use in lab experiments. It plays a significant role in the formation and quality of self-assembled monolayers.
Physical And Chemical Properties Analysis
The molecular weight of 12-Bromo-1-dodecanethiol is approximately 281.3 g/mol. More detailed physical and chemical properties are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Formation and Quality of Self-Assembled Monolayers
Rapid Formation by Microwave Irradiation The research by Dai et al. (2008) demonstrates a rapid method for preparing self-assembled monolayers of dodecanethiol on polycrystalline gold using microwave irradiation. The study highlights the formation of high-quality monolayers with low ionic permeability and excellent electrochemical blocking abilities.
Electrochemical Reductive Desorption and Oxidative Readsorption Kondo, Sumi, and Uosaki (2002) examined the electrochemical reductive desorption and oxidative readsorption of dodecanethiol self-assembled monolayers in an alkaline solution, providing insights into the electrochemical behaviors of these monolayers (Kondo, Sumi, & Uosaki, 2002).
Solvent Effects on Monolayer Quality Dai and colleagues (2008) investigated the effect of different solvents on the quality of dodecanethiol self-assembled monolayers on polycrystalline gold. The study found that certain solvents, such as ethanol-water mixtures and neat dodecanethiol liquid, are more effective in forming high-quality monolayers (Dai et al., 2008).
Applications in Material Synthesis
Nanosheet and Nanoparticle Synthesis Xu et al. (2012) utilized dodecanethiol in a surfactant-assisted synthesis process to create carbon-coated troilite FeS nanosheets, demonstrating its role in directing the growth of nanostructures and enhancing Li-storage properties (Xu et al., 2012).
Role in Nanoparticle Stabilization Castro and colleagues (2010) highlighted the role of dodecanethiol in stabilizing platinum nanoparticles synthesized through a two-phase method. The study elucidates the mechanism of formation and the electrocatalytic properties of these nanoparticles (Castro et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
12-bromododecane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25BrS/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIVVUUQQAXEMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCBr)CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Bromododecane-1-thiol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

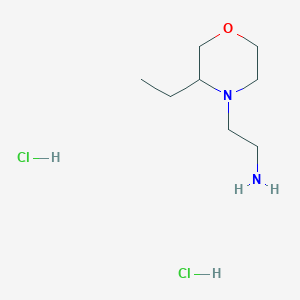
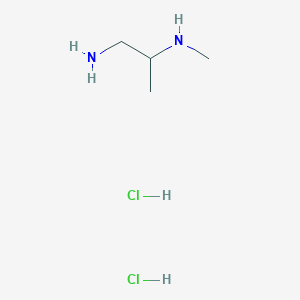
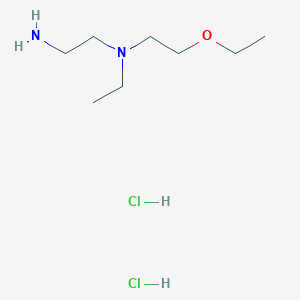
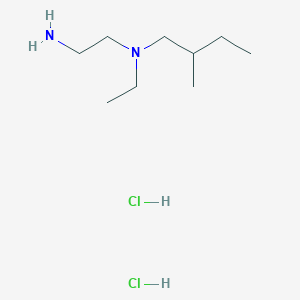
![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383353.png)
![{[3-(Tert-butoxy)cyclobutoxy]methyl}benzene](/img/structure/B1383355.png)
![Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383356.png)
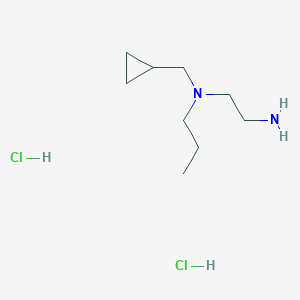
![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride](/img/structure/B1383359.png)
![5-Azaspiro[3.4]octane hydrobromide](/img/structure/B1383363.png)
![[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1383364.png)
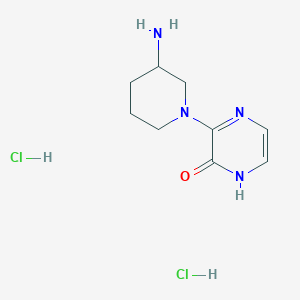
![8-(Aminomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol hydrochloride](/img/structure/B1383367.png)
